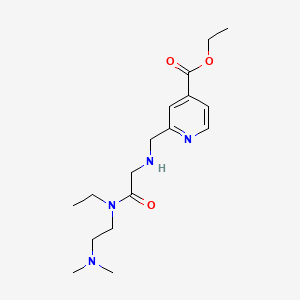

Kdm5-C70

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-5-21(10-9-20(3)4)16(22)13-18-12-15-11-14(7-8-19-15)17(23)24-6-2/h7-8,11,18H,5-6,9-10,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCILOMUUNVPIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596348-32-1 | |

| Record name | KDM5-C70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KDM5-C70 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4288BE400F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KDM5-C70: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 (lysine-specific demethylase 5) family of histone demethylases. Functioning as an ethyl ester prodrug of the active compound KDM5-C49, it readily enters cells where it is hydrolyzed to its active form. The primary mechanism of action of this compound is the inhibition of the demethylation of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This inhibition leads to a global increase in H3K4me3 levels, particularly at transcription start sites, which in turn modulates gene expression to exert anti-proliferative effects in cancer cells and influence cell fate decisions in stem cells. This guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular pathways, quantitative efficacy data, and detailed protocols for key experimental validation.

Core Mechanism of Action

This compound is an ethyl ester derivative of KDM5-C49, designed to overcome the poor cellular permeability of its parent compound.[1][2] Once inside the cell, endogenous esterases cleave the ethyl ester group, releasing the active inhibitor KDM5-C49.[3] KDM5-C49 is a potent and selective inhibitor of the Jumonji AT-Rich Interactive Domain 1 (JARID1) family of histone demethylases, also known as the KDM5 family (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2]

The KDM5 enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that specifically remove methyl groups from trimethylated lysine 4 on histone H3 (H3K4me3).[3][4] H3K4me3 is a critical epigenetic mark predominantly found at the transcription start sites of active genes. By inhibiting the demethylase activity of KDM5 enzymes, this compound leads to a genome-wide elevation of H3K4me3 levels.[1][5] This sustained hypermethylation at gene promoters alters chromatin structure and leads to the reactivation of silenced genes, including tumor suppressor genes.[6]

The downstream consequences of KDM5 inhibition by this compound are context-dependent but generally result in anti-proliferative and pro-differentiation outcomes. In cancer cells, this manifests as impaired cell cycle progression, induction of senescence, and reduced colony formation.[3][7][8] In stem cells, it can direct differentiation towards specific lineages, such as promoting astrocytogenesis in neural stem cells.[9]

Quantitative Data

The following tables summarize the quantitative data available for this compound and its active form, KDM5-C49.

Table 1: In Vitro Inhibitory Activity of KDM5-C49

| Target | IC50 (nM) | Assay Type | Reference |

| KDM5A | 40 | Biochemical Assay | [10] |

| KDM5B | 160 | Biochemical Assay | [10] |

| KDM5C | 100 | Biochemical Assay | [10] |

Table 2: Cellular Efficacy of this compound

| Cell Line | Assay Type | Effect | Concentration | Duration | Reference |

| MM.1S myeloma cells | Viability/Proliferation | ~50% reduction | ~20 µM | 7 days | [1][7] |

| MM.1S myeloma cells | Rb Phosphorylation | Decreased | 50 µM | 7 days | [1][7] |

| MCF7 breast cancer cells | Colony Formation | 85% inhibition | 5 µM | Not Specified | [3] |

| BT474 breast cancer cells | Colony Formation | 97% inhibition | 5 µM | Not Specified | [3] |

| ZR-75-1 breast cancer cells | Colony Formation | 70% inhibition | 5 µM | Not Specified | [3] |

| Rat Neural Stem Cells | Astrocyte Differentiation | Increased GFAP expression | 25 µM | 3-4 days | [11] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Pathway

Caption: Mechanism of action of the this compound prodrug.

Experimental Workflow for Assessing this compound Activity

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

KDM5 Biochemical Inhibition Assay (AlphaLISA-based)

This protocol is adapted from commercially available homogenous assay kits for measuring KDM5A activity.[12]

-

Reagent Preparation:

-

Prepare serial dilutions of KDM5-C49 (the active compound) in assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).

-

Prepare a solution of recombinant human KDM5A enzyme in assay buffer.

-

Prepare a solution of biotinylated H3K4me3 peptide substrate in assay buffer.

-

Prepare a solution of AlphaLISA acceptor beads conjugated to an anti-H3K4me2 antibody and streptavidin-coated donor beads.

-

-

Enzyme Reaction:

-

In a 384-well plate, add KDM5-C49 dilutions or vehicle control (DMSO).

-

Add the KDM5A enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the demethylase reaction by adding the biotinylated H3K4me3 substrate.

-

Incubate for 1 hour at 37°C.

-

-

Detection:

-

Stop the reaction by adding the AlphaLISA acceptor beads.

-

Incubate for 1 hour at room temperature in the dark.

-

Add the streptavidin donor beads.

-

Incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of KDM5-C49 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Viability Assay (MTT/CellTiter-Glo)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound.[13]

-

Cell Plating:

-

Seed cells (e.g., MM.1S myeloma cells) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere overnight (for adherent cells).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Treat the cells with the this compound dilutions or vehicle control (DMSO).

-

-

Incubation:

-

Viability Measurement (MTT):

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.

-

Read the absorbance at 570 nm.

-

-

Viability Measurement (CellTiter-Glo):

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence.

-

-

Data Analysis:

-

Normalize the readings to the vehicle control to determine the percentage of cell viability.

-

Calculate the EC50 or GI50 value.

-

Western Blot for Phosphorylated Retinoblastoma (pRb)

This protocol is for detecting changes in the phosphorylation status of Rb, a marker of cell cycle progression.[14][15][16]

-

Cell Lysis:

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the phosphorylated Rb signal to the total Rb signal.

-

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a measure of long-term cell survival.[17][18][19]

-

Cell Seeding:

-

Plate a low density of cells (e.g., 500-1000 cells per well of a 6-well plate) in complete medium.

-

Allow the cells to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 5 µM for breast cancer cells) or a vehicle control.[3]

-

-

Incubation:

-

Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

-

Replace the medium with fresh medium containing the inhibitor every 2-3 days.

-

-

Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Quantification:

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment condition.

-

Chromatin Immunoprecipitation (ChIP)

This protocol is for determining the genomic localization of H3K4me3 following this compound treatment.[20][21][22]

-

Cross-linking and Chromatin Preparation:

-

Treat cells with this compound or vehicle.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Sonically shear the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate a portion of the chromatin with an antibody specific for H3K4me3 overnight at 4°C.

-

Use a non-specific IgG as a negative control.

-

Save a small aliquot of the chromatin as "input" control.

-

Capture the antibody-chromatin complexes with Protein A/G beads.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Analysis:

-

For ChIP-qPCR, quantify the enrichment of specific genomic regions (e.g., gene promoters) by quantitative PCR.

-

For ChIP-seq, prepare a sequencing library from the purified DNA and perform next-generation sequencing to map H3K4me3 occupancy genome-wide.

-

Conclusion

This compound is a valuable research tool for probing the function of the KDM5 family of histone demethylases. Its mechanism of action, centered on the inhibition of H3K4me3 demethylation, has significant implications for gene regulation, cell cycle control, and cellular differentiation. The experimental protocols provided in this guide offer a framework for researchers to investigate and validate the effects of this compound in various biological systems, contributing to a deeper understanding of its therapeutic potential, particularly in the fields of oncology and regenerative medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. glpbio.com [glpbio.com]

- 6. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]

- 7. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 8. Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Histone demethylase inhibitor this compound regulates metabolomic and lipidomic programming during an astrocyte differentiation of rat neural stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. artscimedia.case.edu [artscimedia.case.edu]

- 18. Clonogenic Assay [en.bio-protocol.org]

- 19. agilent.com [agilent.com]

- 20. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. epigenome-noe.net [epigenome-noe.net]

- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

A Technical Guide to the Biological Effects of Pan-KDM5 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The lysine-specific demethylase 5 (KDM5) family of enzymes are epigenetic regulators crucial for maintaining cellular homeostasis through the removal of di- and tri-methyl marks from histone H3 lysine 4 (H3K4me2/3).[1] Overexpression and hyperactivity of KDM5 proteins, particularly KDM5A and KDM5B, are implicated in the pathology of numerous cancers, contributing to tumor growth, metastasis, and the development of therapeutic resistance.[2][3] Pan-inhibition of the KDM5 family has emerged as a promising therapeutic strategy. This document provides a detailed overview of the core biological consequences of pan-KDM5 inhibition, including the molecular mechanisms, effects on the epigenetic landscape, resultant cellular phenotypes, and key experimental methodologies used for their characterization.

The KDM5 Family and Its Mechanism of Action

The KDM5 family consists of four members (KDM5A, KDM5B, KDM5C, and KDM5D) that are Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases containing a catalytic Jumonji C (JmjC) domain.[1][4] Their primary function is to demethylate H3K4me3 and H3K4me2, histone marks generally associated with active gene transcription.[2][5] By removing these activating marks, KDM5 enzymes act as transcriptional co-repressors, leading to a more condensed chromatin state and the silencing of target genes.[2][6] This enzymatic activity is a critical regulator of gene expression patterns involved in development, differentiation, and cell cycle control.[1][4] Dysregulation of KDM5 activity is a hallmark of various cancers, where it often leads to the repression of tumor suppressor genes.[3][7]

Core Biological Effects of Pan-KDM5 Inhibition

Pan-KDM5 inhibitors, such as CPI-455, JIB-04, and PBIT, typically function by chelating the Fe(II) ion in the JmjC catalytic domain, preventing the demethylation process.[2] This inhibition triggers a cascade of biological effects, from epigenetic alterations to distinct cellular phenotypes.

Epigenetic and Transcriptional Reprogramming

The most direct consequence of KDM5 inhibition is a global increase in H3K4me3 levels.[8][9][10] Chromatin immunoprecipitation sequencing (ChIP-seq) studies reveal that this is not due to the creation of new H3K4me3 peaks, but rather a broadening and expansion of existing ones, particularly at genomic regions where KDM5B is bound.[8][11]

This epigenetic shift leads to significant transcriptional changes. By preventing the removal of the H3K4me3 active mark, pan-KDM5 inhibitors restore the expression of genes that are improperly silenced in cancer cells.[7] This includes the upregulation of key tumor suppressor and cyclin-dependent kinase inhibitor (CDKI) genes such as p16, p21, and p27, which are critical regulators of the cell cycle.[6][12][13]

Induction of Cell Cycle Arrest and Senescence

A primary outcome of upregulating CDKIs like p16 and p27 is the induction of cell cycle arrest, predominantly at the G1/S checkpoint.[13][14] Pan-KDM5 inhibitors have been shown to reduce the proliferation of various cancer cell lines, including breast, prostate, and lung cancer, by preventing their entry into the synthesis (S) phase.[13][14] In addition to cell cycle arrest, prolonged inhibition can drive cells into a state of senescence, a form of irreversible growth arrest.[13][14]

Overcoming Therapeutic Resistance

KDM5A and KDM5B are strongly associated with the development of drug tolerance in cancer.[3][6] They are required for the survival of drug-tolerant persister cells (DTPs), a subpopulation of cancer cells that can survive initial treatment and lead to therapeutic relapse.[10] Pan-KDM5 inhibitors like CPI-455 have been shown to decrease the number of DTPs in various cancer models treated with chemotherapy or targeted agents.[9][10] By inhibiting KDM5, these compounds can re-sensitize resistant cells to other therapies, suggesting a powerful role in combination treatments.[15][16]

Modulation of the Immune Response

Recent studies have uncovered a role for KDM5A and KDM5B in suppressing the innate immune response.[17] Loss of KDM5A/B, or its inhibition, leads to the increased transcription of endogenous retroviral elements (ERVs).[17] This accumulation of viral-like double-stranded RNA (dsRNA) in the cytoplasm can trigger a type I interferon response, effectively "waking up" the immune system to target cancer cells.[17][18] This effect may be independent of the enzyme's catalytic activity, pointing to non-canonical functions of KDM5 proteins.[17]

Quantitative Data Summary

The potency of pan-KDM5 inhibitors is typically determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing these compounds.

| Inhibitor | Target | IC50 (nM) | Cellular Effects Noted | References |

| CPI-455 | Pan-KDM5 | 10 (for KDM5A) | Reduces drug-tolerant cells, increases global H3K4me3, synergizes with DAC.[8][9][10] | [19],[9],[10] |

| JIB-04 | Pan-JmjC | 230 (for JARID1A/KDM5A) | Cell cycle arrest, inhibits cancer stem-like properties.[20] | [19],[20] |

| KDM5-C49 | Pan-KDM5 | 40 (KDM5A), 160 (KDM5B), 100 (KDM5C) | Increases sensitivity to endocrine therapies in breast cancer.[15] | [19] |

| KDM5-C70 | Pan-KDM5 | (Ester derivative of KDM5-C49) | Antiproliferative in myeloma cells, genome-wide H3K4me3 elevation.[15] | [19] |

| PBIT | Pan-KDM5 | (Micromolar concentrations) | Reduces proliferation, induces senescence in prostate cancer cells.[14] | [14] |

| KDOAM-25 | Pan-KDM5 | (Not specified) | Induces cell cycle arrest in multiple myeloma cells.[21] | [21] |

Key Experimental Protocols

Verifying the biological effects of pan-KDM5 inhibitors requires a suite of specialized molecular and cellular biology techniques.

In Vitro Histone Demethylase Assay (AlphaLISA)

This protocol is used to determine the IC50 of an inhibitor against purified KDM5 enzymes.

-

Reagent Preparation : Prepare assay buffer, biotinylated H3K4me3 peptide substrate, anti-H3K4me0 antibody, acceptor beads, and purified recombinant KDM5 enzyme.

-

Compound Preparation : Perform serial dilutions of the pan-KDM5 inhibitor compound in DMSO and then in assay buffer.

-

Enzymatic Reaction : In a 384-well plate, combine the KDM5 enzyme, inhibitor dilution, and reaction cofactors (Fe(II), 2-OG, ascorbate). Initiate the reaction by adding the H3K4me3 peptide substrate.

-

Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for demethylation.

-

Detection : Stop the reaction and add the detection mix containing the antibody and AlphaLISA acceptor beads. Incubate in the dark.

-

Reading : Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the enzyme's activity.

-

Data Analysis : Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Chromatin Immunoprecipitation sequencing (ChIP-seq) Workflow

This protocol outlines the process for analyzing genome-wide changes in H3K4me3 occupancy following inhibitor treatment.

Cell Cycle Analysis via Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment : Culture cancer cells and treat with the pan-KDM5 inhibitor or a vehicle control (e.g., DMSO) for a desired time period (e.g., 48-72 hours).

-

Harvesting : Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation : Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Incubation : Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition : Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis : Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Outlook

Pan-inhibition of the KDM5 family represents a compelling strategy for cancer therapy. By reversing aberrant epigenetic silencing, these inhibitors can reactivate tumor suppressor pathways, induce cell cycle arrest, and critically, overcome drug resistance.[6][10][14] The ability to modulate the tumor immune microenvironment further broadens their therapeutic potential.[17] Future research will likely focus on developing inhibitors with greater selectivity for individual KDM5 isoforms to fine-tune therapeutic effects and minimize off-target toxicities, as well as advancing the most promising pan-inhibitors into clinical trials, particularly in combination with existing standard-of-care agents.

References

- 1. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genomic amplification and a role in drug-resistance for the KDM5A histone demethylase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]

- 8. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The KDM5 Inhibitor PBIT Reduces Proliferation of Castration-Resistant Prostate Cancer Cells via Cell Cycle Arrest and the Induction of Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting epigenetic regulators to overcome drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. The Dual Function of KDM5C in Both Gene Transcriptional Activation and Repression Promotes Breast Cancer Cell Growth and Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. mdpi.com [mdpi.com]

- 21. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

KDM5-C70: A Technical Guide to a Pan-KDM5 Chemical Probe

Introduction

The KDM5 family of enzymes, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical epigenetic regulators that belong to the Jumonji C (JmjC) domain-containing histone demethylase family.[1][2] These enzymes play a pivotal role in gene expression by removing trimethyl and dimethyl marks from lysine 4 on histone H3 (H3K4me3 and H3K4me2), epigenetic modifications typically associated with active gene transcription.[1][2][3] Given their significant roles in cellular processes such as proliferation, differentiation, and development, and their overexpression in various cancers, the KDM5 family has emerged as a compelling target for therapeutic intervention.[1][4][5]

KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases.[6][7][8] It is designed as an ethyl ester prodrug of the active inhibitor, KDM5-C49.[9][10][11] The ester group masks the polar carboxylate of KDM5-C49, facilitating its entry into cells, where it is subsequently hydrolyzed by intracellular esterases to release the active compound.[10] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols for its use as a chemical probe.

Data Presentation

Biochemical Activity of KDM5-C49 (Active Metabolite of this compound)

The inhibitory activity of KDM5-C49, the active form of this compound, has been quantified against various histone demethylases to establish its potency and selectivity.

| Target Enzyme | IC50 (nM) | Assay Type | Reference |

| KDM5A | 40 | AlphaScreen | [12] |

| KDM5B | 160 | AlphaScreen | [12] |

| KDM5C | 100 | AlphaScreen | [12] |

| KDM2A | 4400 | - | [13] |

| KDM4C | >180-fold selectivity vs KDM5B | - | [14] |

| KDM6 Family | No measurable inhibition | - | [10][14] |

Cellular Activity of this compound

This compound has demonstrated significant effects in various cellular contexts, primarily through the elevation of global H3K4me3 levels and the inhibition of cell proliferation.

| Cell Line | Assay Type | Concentration | Observed Effect | Reference |

| MM.1S (Multiple Myeloma) | Viability/Proliferation | ~20 µM (EC50) | 50% reduction in viability/proliferation after 7 days. | [6][15] |

| MM.1S (Multiple Myeloma) | Western Blot | 50 µM | Reduced phosphorylation of retinoblastoma protein (pRb). | [15][16] |

| MCF7 (Breast Cancer) | Colony Formation | 5 µM | 85% inhibition of growth. | [10] |

| BT474 (Breast Cancer) | Colony Formation | 5 µM | 97% inhibition of growth. | [10] |

| ZR-75-1 (Breast Cancer) | Colony Formation | 5 µM | 70% inhibition of growth. | [10] |

| MCF7 & MDA-MB-231 | Western Blot | Not specified | Significantly increased global H3K4me3 levels. | [9][10][11] |

| Rat Neural Stem Cells (NSCs) | Differentiation Assay | Not specified | Induced astrocyte differentiation by increasing H3K4me3 at the Gfap gene promoter. | [17][18][19] |

| iPSC-Cardiomyocytes | RNA-seq / Western Blot | 0.5 µM | Increased H3K4me3 levels; induced expression of genes for fatty acid oxidation and myogenesis. | [20] |

| SU-DHL-6 (Lymphoma) | Proliferation Assay | 10 µM | Reduced cell proliferation. | [21] |

Mechanism of Action

This compound functions as a prodrug, readily crossing the cell membrane due to its ester group.[9] Once inside the cell, endogenous esterases hydrolyze the ethyl ester to reveal the active inhibitor, KDM5-C49, which contains a carboxylate group.[10] KDM5-C49 then inhibits the enzymatic activity of the KDM5 family members. This inhibition prevents the demethylation of H3K4me3/2, leading to a genome-wide accumulation of these histone marks, particularly at transcription start sites.[6][15] The resulting alteration in the epigenetic landscape leads to changes in gene expression, which in turn elicits various cellular responses, including cell cycle arrest, differentiation, and reduced proliferation.[15][16][17]

Experimental Protocols

Biochemical Inhibition Assay (AlphaScreen)

This assay quantitatively measures the inhibition of KDM5 enzymatic activity.

-

Reagents: Recombinant KDM5 enzyme, biotinylated H3K4me3 peptide substrate, S-adenosyl-L-methionine (SAM) as a co-substrate, AlphaLISA acceptor beads conjugated to an anti-demethylated product antibody, and streptavidin-coated donor beads.

-

Procedure:

-

The KDM5 enzyme, biotinylated peptide substrate, and varying concentrations of the inhibitor (KDM5-C49) are incubated in an appropriate assay buffer.

-

The demethylation reaction is initiated by the addition of co-factors Fe(II) and α-ketoglutarate.

-

After incubation, the reaction is stopped.

-

AlphaLISA acceptor beads and streptavidin donor beads are added.

-

The plate is incubated in the dark to allow for bead proximity binding.

-

-

Detection: The plate is read on an AlphaScreen-capable plate reader. A signal is generated when the donor and acceptor beads are brought into proximity, which occurs when the substrate is demethylated. The inhibitory effect is measured by the reduction in the AlphaScreen signal.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTS Assay)

This colorimetric assay assesses the impact of this compound on cell viability and proliferation.[22]

-

Cell Seeding: Cells (e.g., HUVEC or cancer cell lines) are seeded in a 96-well plate at a density of approximately 1,000-5,000 cells per well and allowed to adhere overnight.[22]

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10 µM, 20 µM) or a vehicle control (e.g., 0.1% DMSO).[22]

-

Incubation: Cells are incubated for a specified period (e.g., 1, 2, or 3 days).[22]

-

MTS Reagent Addition: At the end of the incubation period, MTS reagent is added to each well.[22]

-

Incubation with Reagent: The plate is incubated for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.[22]

-

Measurement: The absorbance is measured at 490 nm using a 96-well plate reader. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in culture.[22]

-

Data Analysis: The effect on cell proliferation is determined by comparing the absorbance of treated cells to the vehicle control.

Western Blot for Histone Methylation

This technique is used to detect changes in global histone methylation levels following this compound treatment.

-

Cell Treatment: Culture cells with the desired concentrations of this compound for a specified time (e.g., 48-96 hours).[21]

-

Histone Extraction: Harvest the cells and isolate histones using an acid extraction protocol or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for H3K4me3 and a loading control such as total Histone H3.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels, normalized to the total H3 loading control.[21]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This powerful technique maps the genome-wide distribution of H3K4me3 marks to understand the direct epigenetic consequences of KDM5 inhibition.

-

Cell Treatment and Cross-linking: Treat cells (e.g., MM.1S) with this compound or DMSO for the desired time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific for H3K4me3.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high-salt solution.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms to identify regions of H3K4me3 enrichment. Compare the H3K4me3 profiles of this compound-treated and control cells to identify differential binding sites and analyze their genomic locations (e.g., promoters, enhancers).[16]

Mandatory Visualizations

Caption: Mechanism of KDM5 inhibition by this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The KDM5 family of histone demethylases as targets in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. allgenbio.com [allgenbio.com]

- 10. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xcessbio.com [xcessbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 16. ora.ox.ac.uk [ora.ox.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. The KDM5 Inhibitor this compound Induces Astrocyte Differentiation in Rat Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. snu.elsevierpure.com [snu.elsevierpure.com]

- 20. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. 2.10. MTS cell proliferation assay [bio-protocol.org]

KDM5-C70: A Pan-Inhibitor of KDM5 Histone Demethylases in Epigenetic Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 (lysine-specific demethylase 5) family of histone demethylases. As an ethyl ester prodrug of the active compound KDM5-C49, this compound has emerged as a critical chemical probe for elucidating the biological functions of the KDM5 family and as a promising scaffold for the development of novel anticancer therapeutics. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction to the KDM5 Family of Enzymes

The KDM5 family, also known as JARID1 (Jumonji AT-Rich Interactive Domain 1), comprises four members: KDM5A, KDM5B, KDM5C, and KDM5D.[1][2] These enzymes are Fe(II) and α-ketoglutarate-dependent dioxygenases that specifically remove methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[3] The H3K4me3 mark is a key epigenetic modification associated with active gene transcription. By removing this mark, KDM5 enzymes act as transcriptional repressors.[4]

Dysregulation and overexpression of KDM5 enzymes have been implicated in various cancers, including breast, lung, and prostate cancer, where they contribute to tumor growth, survival, and drug resistance.[1][5][6] This has positioned the KDM5 family as an attractive target for therapeutic intervention.[1][5][6]

Discovery and Development of this compound

This compound was developed as a cell-permeable prodrug to overcome the limited cellular permeability of its active form, KDM5-C49, which possesses a highly polar carboxylate group.[7] this compound is the ethyl ester derivative of KDM5-C49.[8][9] Once inside the cell, this compound is hydrolyzed by intracellular esterases to release the active inhibitor, KDM5-C49.[10] This strategy allows for effective interrogation of KDM5 function in cellular and in vivo models.[7]

Mechanism of Action

This compound, through its active form KDM5-C49, acts as a pan-inhibitor of the KDM5 family.[8][9] By inhibiting the demethylase activity of KDM5 enzymes, this compound leads to a global increase in H3K4me3 levels.[7][8][10] This restoration of the H3K4me3 landscape can reactivate the expression of tumor suppressor genes and other genes involved in critical cellular processes, leading to anti-proliferative effects in cancer cells.[1][10]

Signaling Pathway of KDM5 Inhibition

References

- 1. ashpublications.org [ashpublications.org]

- 2. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. KDM5B is a master regulator of the H3K4-methylome in stem cells, development and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Anticancer drug discovery: structures of KDM5 histone demethylase inhibitors [news.emory.edu]

- 7. xcessbio.com [xcessbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

KDM5-C70: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM5-C70 is a cell-permeable ethyl ester derivative of the potent pan-inhibitor of KDM5 histone demethylases, KDM5-C49.[1][2] The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are critical epigenetic regulators that specifically remove di- and tri-methyl marks from lysine 4 of histone H3 (H3K4me2/3).[3][4] Dysregulation of KDM5 activity is implicated in various cancers, making them attractive therapeutic targets.[3][5] this compound serves as a valuable tool for studying the biological roles of KDM5 enzymes and for assessing their therapeutic potential. By inhibiting KDM5, this compound leads to a global increase in H3K4me3 levels, which can alter gene expression and induce anti-proliferative effects in cancer cells.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments.

Data Presentation

Recommended Working Concentrations and Treatment Durations

The optimal concentration and duration of this compound treatment are cell-line dependent. Below is a summary of conditions reported in the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

| Cell Line | Concentration Range | Treatment Duration | Assay | Reference |

| MM.1S (Myeloma) | 1 nM - 10 µM (IC50 ~20 µM) | 7 days | Cell Viability/Proliferation | [1][6] |

| MM.1S (Myeloma) | 50 µM | 7 days | Western Blot (pRb) | [1][6] |

| SU-DHL-6 (Lymphoma) | 10 µM | 48, 72, 96 hours | Western Blot (H3K4me3) | [7] |

| MCF7 (Breast Cancer) | 5 µM | 3 days | Gene Expression (RT-qPCR) | [2] |

| MCF7 (Breast Cancer) | 1 µM | 3 - 6 days | Western Blot & RT-qPCR | [8] |

| MDA-MB-231 (Breast Cancer) | 5 µM | 3 days | Western Blot (H3K4me3) | [2] |

| iPSC-CMs | 0.1 - 10 µM | 2 weeks | Western Blot & RNA-seq | [9] |

Solubility and Storage

| Property | Specification |

| Solubility | Soluble in DMSO. |

| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is a general guideline for assessing the anti-proliferative effects of this compound using a colorimetric MTS assay.

Materials:

-

This compound

-

Cell line of interest

-

Complete culture medium

-

96-well clear flat-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000 - 10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a 2X stock of this compound and serial dilutions in complete culture medium.

-

Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions to achieve the desired final concentrations. Include a vehicle control (DMSO) at a final concentration equivalent to the highest this compound concentration.

-

Incubate for the desired treatment duration (e.g., 72 hours to 7 days).

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only wells).

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

-

Western Blot for Histone Modifications (H3K4me3)

This protocol describes the detection of changes in global H3K4me3 levels following this compound treatment. For histone analysis, nuclear extracts are recommended for cleaner results.

Materials:

-

This compound

-

Cell line of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Nuclear extraction buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with protease and phosphatase inhibitors)

-

RIPA buffer (for whole-cell lysates, if preferred)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15% for histones)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3, anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Extraction:

-

Culture and treat cells with this compound and a vehicle control as determined by preliminary experiments.

-

Wash cells with ice-cold PBS and harvest.

-

For nuclear extracts, follow a standard protocol for hypotonic lysis and nuclear pellet isolation. Resuspend the nuclear pellet in a high-salt extraction buffer.

-

Alternatively, for whole-cell lysates, lyse cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples for 5-10 minutes.

-

Load 15-30 µg of protein per lane on a high-percentage SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-H3K4me3 and anti-total H3) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

-

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This protocol outlines the steps to measure changes in the expression of KDM5 target genes after this compound treatment.

Materials:

-

This compound

-

Cell line of interest

-

Complete culture medium

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

RT-qPCR instrument

-

Primers for target genes (e.g., STING, MT1F, MT1H, ESRRA) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment and RNA Extraction:

-

Culture and treat cells with this compound and a vehicle control.

-

Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

RT-qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.

-

Mandatory Visualization

Caption: Signaling pathway affected by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of KDM5-C70 for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of KDM5-C70 for various in vitro studies. This compound is a potent and cell-permeable pan-inhibitor of the KDM5 family of histone demethylases, which are crucial regulators of chromatin structure and gene expression. Understanding the appropriate concentration is critical for achieving reliable and reproducible experimental outcomes in cancer research, stem cell biology, and other related fields.

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell type, assay type, and experimental duration. The following tables summarize key quantitative data from published studies to guide concentration selection.

Table 1: IC50 Values of this compound in Various Assays

| Assay Type | Cell Line/Target | IC50 Value | Reference |

| Antiproliferative Activity | MCF7 | < 1 µM | [1] |

| KDM5B Inhibition (in cell) | U2OS | < 1 µM | [1] |

| KDM5C Inhibition (in cell) | U2OS | < 1 µM | [1] |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Cell Line | Concentration Range | Treatment Duration | Key Observations | Reference |

| Cell Proliferation/Viability | MM.1S myeloma cells | 1 nM - 10 µM | 7 days | Antiproliferative effects at elevated concentrations (~20 µM for 50% reduction) | [2] |

| NCI-H1876, NCI-H69 SCLC cells | Not specified | Not specified | Inhibition of cellular proliferation | ||

| Target Engagement (H3K4me3 levels) | iPSC-CMs | 0.1 µM - 10 µM | 2 weeks | Dose-dependent increase in H3K4me3; 0.5 µM sufficient to suppress KDM5 activity without non-specific effects | [3] |

| GLC16, NCI-H1876, NCI-H69 SCLC cells | Not specified | 3 days | Promotes H3K4 trimethylation | ||

| MM.1S myeloma cells | 50 µM | 7 days | Increased H3K4me3 levels around transcription start sites | [2] | |

| Cell Cycle Analysis | MM.1S myeloma cells | 50 µM | 7 days | Decreased phosphorylation of retinoblastoma protein (Rb) | [2] |

| Astrocyte Differentiation | Rat Neural Stem Cells | Not specified | Not specified | Induces astrocytogenesis | [4] |

Experimental Protocols

Below are detailed protocols for key experiments involving this compound. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability/Proliferation Assay (MTT/MTS Assay)

This protocol outlines the steps to determine the effect of this compound on cell viability and proliferation.

Materials:

-

This compound

-

Appropriate cell line and complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours, 7 days).

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C in a humidified incubator.

-

For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Western Blot for H3K4me3 Levels

This protocol is for assessing the target engagement of this compound by measuring the levels of histone H3 trimethylated at lysine 4 (H3K4me3).

Materials:

-

This compound

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound (e.g., 0.5 µM, 5 µM, 20 µM) for a specified duration (e.g., 48-72 hours). Harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize for loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

-

Densitometry Analysis: Quantify the band intensities to determine the relative change in H3K4me3 levels upon this compound treatment.

Chromatin Immunoprecipitation (ChIP)

This protocol is for investigating the genome-wide or gene-specific changes in H3K4me3 occupancy following this compound treatment.

Materials:

-

This compound

-

Cell line of interest

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer, shear buffer, and dilution buffer

-

Sonicator

-

Anti-H3K4me3 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents or library preparation kit for sequencing

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound as determined from previous experiments. Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a portion of the sheared chromatin with the anti-H3K4me3 antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

-

Analysis: Analyze the enriched DNA by qPCR for specific gene targets or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Mandatory Visualizations

KDM5 Signaling Pathway and Downstream Effects

The following diagram illustrates the primary mechanism of KDM5 enzymes and the downstream consequences of their inhibition by this compound, particularly focusing on cell cycle regulation.

Caption: KDM5 enzymes demethylate H3K4me3, leading to gene repression. This compound inhibits this process, causing an accumulation of H3K4me3, activation of target genes, and downstream effects like cell cycle arrest and differentiation.

Experimental Workflow for Determining Optimal this compound Concentration

This diagram outlines a logical workflow for researchers to determine the optimal concentration of this compound for their specific in vitro studies.

Caption: A stepwise workflow for identifying the optimal in vitro concentration of this compound, from initial dose-response to downstream functional assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 3. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation and Use of KDM5-C70 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

KDM5-C70 is a potent, cell-permeable, pan-inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of histone demethylases.[1][2][3] It functions as a pro-drug, an ethyl ester derivative of the active inhibitor KDM5-C49, which has limited cell permeability due to a highly polar carboxylate group.[1][4] Once inside the cell, this compound is hydrolyzed by cellular esterases into its active form. The KDM5 family of enzymes, also known as JARID1, are Fe(II) and 2-oxoglutarate-dependent dioxygenases that play a crucial role in epigenetic regulation by removing activating methyl marks (di- and tri-methylation) from lysine 4 on histone H3 (H3K4me2/3).[5][6][7] The removal of these marks leads to a more condensed chromatin state and transcriptional repression.[5]

By inhibiting the KDM5 family, this compound prevents the demethylation of H3K4, leading to a global increase in H3K4me3 levels, particularly around transcription start sites.[1][8][9] This mechanism allows for the targeted modulation of gene expression, making this compound a valuable tool for studying the roles of KDM5 in various biological processes and a potential therapeutic agent. Its applications include inducing antiproliferative effects in cancer cells, such as myeloma and breast cancer, and influencing stem cell fate determination.[1][8][10][11]

KDM5 Signaling and Inhibition by this compound

The KDM5 family of enzymes removes the H3K4me3 mark, an epigenetic modification associated with active gene transcription.[5] This demethylation leads to the repression of target genes. This compound inhibits the enzymatic activity of KDM5, thereby maintaining the H3K4me3 mark and promoting gene expression.

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 1596348-32-1 | [2][4][12] |

| Molecular Formula | C₁₇H₂₈N₄O₃ | [2][3][4] |

| Molecular Weight | 336.43 g/mol | [2][3][4] |

| Synonyms | KDOAM-21 | [2] |

| Solubility in DMSO | Up to 250 mg/mL (743.1 mM) | [2][3] |

| Appearance | Solid Powder | [4] |

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is critical to use anhydrous or newly opened DMSO, as the compound's solubility can be significantly impacted by absorbed water.[1]

Materials:

-

This compound powder

-

Anhydrous or high-purity DMSO (Dimethyl Sulfoxide)

-

Sterile, conical-bottom microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath or water bath set to 37°C (optional, to aid dissolution)

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

-

Calculation: Determine the mass of this compound powder and the volume of DMSO required to achieve the desired stock concentration. (Refer to the Stock Solution Preparation Table below).

-

Weighing: For larger quantities (≥10 mg), accurately weigh the required amount of this compound powder and place it in a sterile tube. For smaller, pre-weighed packages, it is recommended to dissolve the entire contents to avoid inaccuracies from weighing small amounts.[3]

-

Dissolution: Add the calculated volume of high-purity DMSO to the tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is fully dissolved. A clear solution should be observed.

-

Aiding Dissolution (If Necessary): If precipitation or cloudiness occurs, sonicate the solution for 5-10 minutes or gently warm the tube in a 37°C water bath.[2] Vortex again to ensure homogeneity.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[1][2]

-

Labeling and Long-Term Storage: Clearly label each aliquot with the compound name, concentration, and date of preparation. Store the aliquots under the following conditions:

Stock Solution Preparation Table

This table provides the required mass of this compound for preparing common stock solution concentrations in various volumes.

| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |

| 1 mM | 0.336 mg | 1.682 mg | 3.364 mg |

| 5 mM | 1.682 mg | 8.411 mg | 16.822 mg |

| 10 mM | 3.364 mg | 16.822 mg | 33.643 mg |

| 50 mM | 16.822 mg | 84.108 mg | 168.215 mg |

| 100 mM | 33.643 mg | 168.215 mg | 336.430 mg |

Application Protocols and Experimental Workflow

This compound is utilized in a variety of cellular assays to investigate the functional consequences of KDM5 inhibition. A typical workflow involves treating cultured cells with the inhibitor, followed by downstream analysis to assess changes in histone methylation, gene expression, and cellular phenotype.

General Experimental Workflow

The following diagram illustrates a standard workflow for experiments involving this compound.

Protocol 2: General In Vitro Cell Treatment

This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental endpoint through a dose-response and time-course study. Typical concentrations range from 1 µM to 50 µM.[1][3][4]

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Prepare Working Solution: Thaw an aliquot of the this compound DMSO stock solution. Prepare a series of working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Return the cells to the incubator and culture for the predetermined time period (e.g., 24, 48, 72 hours, or up to 7 days for proliferation assays).[1][3]

-

Harvesting and Analysis: After incubation, harvest the cells for downstream analysis as outlined in the experimental workflow (e.g., cell lysis for Western blotting, fixation for ChIP).

Protocol 3: Western Blot Analysis of Global H3K4me3 Levels

A key validation experiment is to confirm that this compound treatment increases global levels of H3K4me3.[8]

Procedure:

-

Cell Lysis: After treatment (Protocol 2), wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Histone Extraction (Optional but Recommended): For cleaner results, perform an acid extraction to isolate the histone-enriched protein fraction.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.

-

Incubate with a loading control antibody (e.g., anti-Total Histone H3) to normalize the data.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative change in H3K4me3 levels compared to the vehicle control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 4. xcessbio.com [xcessbio.com]

- 5. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Diverse Functions of KDM5 in Cancer: Transcriptional Repressor or Activator? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions and Interactions of Mammalian KDM5 Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. snu.elsevierpure.com [snu.elsevierpure.com]

- 12. This compound Datasheet DC Chemicals [dcchemicals.com]

Application Notes and Protocols: Detection of H3K4me3 Modification Following KDM5-C70 Treatment by Western Blot

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect changes in the trimethylation of Histone H3 at lysine 4 (H3K4me3) following treatment with the KDM5 inhibitor, KDM5-C70.

Introduction to KDM5 and H3K4me3

The Lysine-specific demethylase 5 (KDM5) family of enzymes are histone demethylases that specifically remove methyl groups from H3K4, playing a crucial role in transcriptional regulation. The trimethylation of H3K4 (H3K4me3) is a key epigenetic mark predominantly found at the transcription start sites of active genes and is associated with transcriptional activation. The KDM5 family, by removing these methyl groups, generally acts as transcriptional repressors.

This compound is a potent, cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases.[1][2] By inhibiting the demethylase activity of KDM5 enzymes, this compound treatment leads to a global increase in H3K4me3 levels.[1][3][4] This makes it a valuable tool for studying the role of KDM5 and H3K4me3 in various biological processes, including cancer cell proliferation and stem cell differentiation.[1][5]

Signaling Pathway of KDM5 and H3K4me3 Regulation

Caption: KDM5 demethylates H3K4me3, leading to transcriptional repression. This compound inhibits KDM5, increasing H3K4me3 levels.

Experimental Protocols

This section provides a comprehensive protocol for a Western blot analysis of H3K4me3 levels in cells treated with this compound.

I. Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvesting.

-

This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[3]

-

Treatment: The day after seeding, treat the cells with the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be run in parallel. The final concentration of the vehicle should be consistent across all conditions and typically should not exceed 0.1%.

-

Incubation: Incubate the cells for the desired period. Treatment durations can range from 24 hours to several days, depending on the cell type and experimental goals.[1][3]

II. Histone Extraction

This protocol is adapted from established acid extraction methods for histones.[6][7]

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells by adding Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors) and incubating on ice for 10 minutes with gentle rocking.[7]

-

-

Nuclei Isolation:

-

Acid Extraction:

-

Histone Precipitation and Quantification:

III. Western Blot for H3K4me3

-

Sample Preparation:

-

For each sample, mix 10-20 µg of histone extract with 4X SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load the samples onto a 15% SDS-polyacrylamide gel.[9]

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.[9]

-

A primary antibody for a loading control, such as total Histone H3, should also be used on a separate blot or after stripping the H3K4me3 antibody.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the manufacturer's recommended dilution for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the image using a chemiluminescence imaging system.

-

-

Quantification:

-

Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to the loading control (total Histone H3).

-

Experimental Workflow

Caption: Workflow for Western blot analysis of H3K4me3 after this compound treatment.

Data Presentation

The following tables summarize the expected outcomes and provide a template for presenting quantitative data from the Western blot analysis.

Table 1: Recommended Reagents and Conditions for H3K4me3 Western Blot

| Parameter | Recommendation |

| Cell Type | Varies by experiment (e.g., MM.1S myeloma cells, iPSC-CMs)[1][3] |

| This compound Concentration | 0.5 µM - 50 µM[1][3] |

| Treatment Duration | 24 hours - 7 days[1][3] |

| Histone Extraction Method | Acid Extraction[6][7] |

| Gel Percentage | 15% SDS-PAGE[9] |

| Membrane Type | PVDF or Nitrocellulose |

| Blocking Buffer | 5% non-fat dry milk or BSA in TBST[10] |

| Primary Antibody | Anti-H3K4me3 (e.g., Rabbit polyclonal)[9][11][12] |

| Primary Antibody Dilution | 1:500 - 1:3000[9] |

| Loading Control | Anti-Histone H3 |

| Secondary Antibody | HRP-conjugated anti-rabbit IgG |

| Detection Method | ECL |